PARP Inhibitory Potency and Selectivity Profile of BGP-15 vs. Olaparib and 3-Aminobenzamide
BGP-15 is a weak PARP-1 inhibitor with an IC50 of 120 μM and a Ki of 57 μM . This potency is approximately 24,000-fold lower than the clinical PARP inhibitor olaparib (PARP1 IC50 = 5 nM) , and approximately 27-fold lower than the benchmark tool compound 3-aminobenzamide (PARP IC50 ≈ 4.4 μM) [1]. Despite its weak PARP inhibition, BGP-15 demonstrates robust cytoprotective effects in models of oxidative stress and ischemia-reperfusion injury, indicating that its primary therapeutic mechanism is not solely dependent on potent catalytic inhibition of PARP enzymes [2].
| Evidence Dimension | PARP-1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 120 μM (IC50), 57 μM (Ki) |
| Comparator Or Baseline | Olaparib: IC50 = 5 nM; 3-Aminobenzamide: IC50 ≈ 4.4 μM |
| Quantified Difference | BGP-15 is ~24,000-fold less potent than olaparib and ~27-fold less potent than 3-aminobenzamide. |
| Conditions | Isolated enzyme assay for BGP-15; reported literature values for comparators. |
Why This Matters
This differential potency profile is critical for researchers investigating non-catalytic PARP-mediated functions or requiring a tool compound with a distinct safety and mechanistic profile compared to high-affinity clinical PARP inhibitors.
- [1] Purnell MR, Whish WJ. Novel inhibitors of poly(ADP-ribose) synthetase. Biochem J. 1980;185(3):775-7. (Reported IC50 for 3-aminobenzamide ≈ 4.4 μM). View Source
- [2] Racz I, et al. BGP-15 - a novel poly(ADP-ribose) polymerase inhibitor - protects against nephrotoxicity of cisplatin without compromising its antitumor activity. Biochem Pharmacol. 2002;63(6):1099-111. View Source
